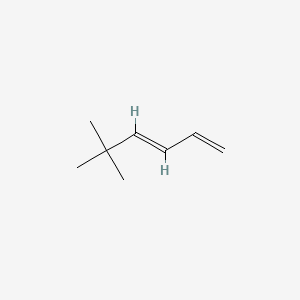

5,5-Dimethyl-1,3-hexadiene

Description

Structure

3D Structure

Properties

IUPAC Name |

(3E)-5,5-dimethylhexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCQGTKPNABNLF-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36320-14-6, 59697-92-6 | |

| Record name | (E)-1,3-Hexadiene, 5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036320146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-5,5-Dimethyl-1,3-hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Strategies for 5,5 Dimethyl 1,3 Hexadiene and Its Analogues

Regioselective and Stereoselective Synthesis of 5,5-Dimethyl-1,3-hexadiene Isomers

The controlled formation of the double bonds in this compound isomers requires synthetic methods that can dictate the position and geometry of the newly formed C=C bonds.

Wittig Reaction Pathways for 1,3-Diene Formation

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. researchgate.net This reaction can be adapted for the synthesis of conjugated dienes like this compound. One common strategy involves the reaction of an α,β-unsaturated aldehyde with a saturated ylide, or the reaction of a saturated aldehyde with an allylic ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

For the synthesis of a trisubstituted 1,3-diene, a salt-free Wittig olefination between phosphines, aldehydes, and allylic carbonates can be employed, which has been shown to be a general and efficient method. organic-chemistry.org Mechanistic studies, including 31P NMR tracking, have indicated the formation of allylic phosphorus ylides as key intermediates that undergo a salt-free Wittig reaction to produce the diene products. organic-chemistry.org The high (E)-selectivity often observed in these reactions is attributed to the presence of electron-withdrawing groups that stabilize the ylide and steric effects in the transition state. organic-chemistry.org

Grignard Reagent-Mediated Coupling Approaches

Grignard reagents are versatile nucleophiles in organic synthesis and can be utilized in cross-coupling reactions to form C-C bonds, including those found in conjugated dienes. Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative to palladium- or nickel-based systems for the synthesis of 1,3-dienes.

One such approach involves the iron-catalyzed coupling of α-allenyl esters with Grignard reagents. This method provides a rapid and practical route to a variety of substituted 1,3-dienes under mild conditions. acs.org For instance, the reaction of an α-allenic acetate (B1210297) with benzyl (B1604629) magnesium chloride in the presence of tris(acetylacetonate)iron(III) (Fe(acac)₃) as a precatalyst can yield the corresponding 1,3-diene in high yield and with good E/Z selectivity. nih.gov The proposed mechanism involves the formation of a reactive organoiron intermediate from the Grignard reagent and the iron precatalyst. This intermediate then attacks the α-allenyl acetate in an Sₙ2′ fashion to generate the 1,3-diene product. acs.orgnih.gov

Another strategy employs the nickel-catalyzed cross-coupling of 1,3-alkadien-2-yl phosphates with Grignard reagents for the synthesis of conjugated dienes. rsc.org

Dimerization Strategies Involving Isoprene (B109036) Derivatives

The dimerization of isoprene (2-methyl-1,3-butadiene) presents an atom-economical pathway to various C10 hydrocarbons, including isomers of dimethyl-octadienes, which are structurally related to this compound. The regioselectivity of isoprene dimerization can be controlled by the choice of catalyst and reaction conditions.

Palladium-based catalysts, such as a system of Pd(OAc)₂ and triphenylphosphine (B44618) (Ph₃P), have been shown to selectively catalyze the tail-to-tail dimerization of isoprene to produce 2,7-dimethyl-1,3,7-octatriene. nih.gov In contrast, nickel-based catalysts can favor the formation of other isomers. nih.gov The thermal dimerization of isoprene, conducted at elevated temperatures, typically yields a mixture of cyclic dimers, including limonene (B3431351) and dipentene, arising from [4+2] cycloaddition reactions. google.com Computational studies using Density Functional Theory (DFT) have been employed to investigate the kinetic and thermodynamic aspects of isoprene dimerization, revealing that the dimerization pathway is generally favored at lower temperatures, while isomerization and decomposition become more prevalent at higher temperatures. digitellinc.com These studies also suggest that increased residence time and pressure can enhance the formation of dimer products. digitellinc.com

Reaction Optimization and Kinetic Analysis in Synthesis

To maximize the yield and selectivity of a desired isomer in the synthesis of this compound, careful optimization of reaction parameters and an understanding of the reaction kinetics are essential.

Solvent Effects on Synthetic Yields and Selectivity

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting both the reaction rate and the stereoselectivity. In the context of the Wittig reaction, solvent polarity plays a crucial role in determining the Z/E ratio of the resulting alkene. For non-stabilized ylides, polar aprotic solvents like dimethylformamide (DMF) can enhance the formation of the (Z)-isomer, especially in the presence of lithium salts. researchgate.net Conversely, non-polar solvents may favor the (E)-isomer or lead to mixtures. For semi-stabilized ylides, the effect of solvent polarity on stereoselectivity can be less pronounced. researchgate.net

In a study on the Wittig reaction under Boden's conditions (potassium bases and 18-crown-6), it was observed that for semi-stabilized ylides, the use of different solvents did not significantly affect the stereoselectivity. researchgate.net However, for non-stabilized ylides, a predominance of the (Z)-alkene was observed in tetrahydrofuran (B95107) (THF), while a reversal of product distribution was obtained in dichloromethane. researchgate.net Toluene has been identified as an optimal solvent for achieving high yields and stereoselectivity in certain Wittig olefination reactions for the synthesis of trisubstituted 1,3-dienes. organic-chemistry.org

Solvent Effects on Wittig Reaction Stereoselectivity

| Ylide Type | Solvent Polarity | Typical Major Isomer | Reference |

|---|---|---|---|

| Non-stabilized | Polar aprotic (e.g., DMF with Li salts) | (Z)-alkene | researchgate.net |

| Non-stabilized (Boden's conditions) | THF | (Z)-alkene | researchgate.net |

| Non-stabilized (Boden's conditions) | Dichloromethane | (E)-alkene favored | researchgate.net |

| Stabilized | Varies | (E)-alkene | organic-chemistry.org |

| Trisubstituted 1,3-dienes | Toluene | (E,E)-isomer favored | organic-chemistry.org |

Catalytic Systems for Diene Formation

The choice of catalyst is paramount in directing the regioselectivity and stereoselectivity of diene synthesis. In Grignard reagent-mediated coupling reactions, transition metal catalysts are often employed. While palladium and nickel complexes are widely used, iron-based catalysts offer a more sustainable alternative. For the synthesis of 1,3-dienes via the coupling of α-allenyl acetates and Grignard reagents, Fe(acac)₃ has proven to be an effective precatalyst. nih.gov

In the dimerization of isoprene, different catalytic systems lead to distinct product distributions. Palladium catalysts, particularly Pd(OAc)₂ with Ph₃P as a ligand, are effective for selective tail-to-tail dimerization. nih.gov Nickel catalysts can also be employed, often leading to different isomeric products. nih.gov Furthermore, iron-based catalysts have been investigated for the [4+4]-cycloaddition of 1,3-dienes. researchgate.net The regioselectivity of Heck reactions for diene synthesis can also be controlled by the choice of ligand on the palladium catalyst. For example, the use of 2,9-dimethylphenanthroline as a ligand in the aerobic oxidative Heck reaction of vinylboronic acids and alkyl olefins can provide access to 1,3-disubstituted conjugated dienes with a regioselectivity opposite to that of the traditional Heck reaction. nih.gov

Kinetic studies are crucial for understanding the mechanism of these catalytic reactions and for optimizing reaction conditions. For instance, kinetic analysis of isoprene dimerization has shown that the formation of dimers is favored at lower temperatures, while higher temperatures promote isomerization and decomposition. digitellinc.com

Catalytic Systems for Diene Synthesis

| Reaction Type | Catalyst System | Selectivity Control | Reference |

|---|---|---|---|

| Grignard Coupling (α-allenyl esters) | Fe(acac)₃ | Regio- and stereoselective | nih.gov |

| Isoprene Dimerization | Pd(OAc)₂/Ph₃P | Tail-to-tail dimerization | nih.gov |

| Isoprene Dimerization | Nickel-based catalysts | Varies (different isomers) | nih.gov |

| Isoprene Dimerization | Iron-based catalysts | [4+4]-cycloaddition | researchgate.net |

| Aerobic Oxidative Heck Reaction | Pd catalyst with 2,9-dimethylphenanthroline | Regioselectivity | nih.gov |

Preparation of Functionalized this compound Derivatives

The introduction of functional groups onto the this compound framework allows for further molecular elaboration and the synthesis of more complex target molecules. Methodologies for preparing these functionalized derivatives can be broadly categorized into several key strategies.

One prominent approach involves the Wittig reaction , a powerful tool for alkene synthesis. This reaction utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene. For the synthesis of this compound derivatives, a suitable vinylic aldehyde or ketone can be reacted with a phosphorus ylide, or conversely, an appropriate phosphorus ylide can be reacted with a carbonyl compound that will form part of the diene system. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. This allows for a degree of stereocontrol in the synthesis of the diene.

Another versatile strategy employs organometallic reagents . Grignard reagents and organolithium compounds can act as nucleophiles in reactions with appropriately functionalized substrates to construct the carbon skeleton of the diene. For instance, a vinyl Grignard reagent could be coupled with a suitable electrophile to form a precursor that can be converted to the desired diene. The use of functionalized organometallic reagents allows for the incorporation of a wide range of substituents.

Elimination reactions provide a classic and effective method for the formation of double bonds. The synthesis of functionalized 1,3-dienes can be achieved through the elimination of leaving groups from a suitable precursor. For example, the dehydrohalogenation of a dihaloalkane or the dehydration of a diol can generate the conjugated diene system. The regioselectivity of the elimination is a critical factor and is often controlled by the nature of the substrate and the reaction conditions.

Furthermore, electrophilic addition to a pre-formed diene can introduce functionality. While electrophilic addition to conjugated dienes can lead to a mixture of 1,2- and 1,4-addition products, under carefully controlled conditions, it can be a viable method for functionalization. For example, the halogenation of a diene can introduce bromine or chlorine atoms, which can then serve as handles for further synthetic transformations.

The introduction of silyl (B83357) groups onto the diene framework represents another important strategy. Silyl-substituted dienes are valuable intermediates that can participate in a variety of reactions, including Diels-Alder cycloadditions and cross-coupling reactions. The silyl group can influence the reactivity and selectivity of these reactions and can be subsequently removed or transformed into other functional groups.

The following table summarizes some of the synthetic strategies for the preparation of functionalized this compound and its analogues, along with illustrative research findings.

Table 1: Synthetic Methodologies for Functionalized this compound Derivatives and Analogues

| Methodology | Reagents and Conditions | Product Type | Key Findings |

| Wittig Reaction | Phosphorus ylide, vinylic aldehyde/ketone | Substituted 1,3-dienes | Allows for stereoselective synthesis of (E) or (Z)-dienes depending on the ylide. |

| Organometallic Coupling | Grignard reagents, organolithiums, transition metal catalysts | Alkyl or aryl-substituted dienes | Versatile for introducing a wide range of substituents onto the diene framework. |

| Elimination Reactions | Base-mediated dehydrohalogenation of dihalides | Halogenated or unsubstituted dienes | A classic method for double bond formation, regioselectivity is a key consideration. |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Halogenated dienes | Can provide access to functionalized dienes for further transformations. |

| Silylation | Silyl triflates, silyl halides | Silyl-substituted dienes | Silyl groups can direct subsequent reactions and be converted to other functionalities. |

Detailed research into these methodologies continues to expand the toolbox available to synthetic chemists for the preparation of a diverse array of functionalized this compound derivatives, enabling the synthesis of complex molecules for various applications.

Advanced Mechanistic Studies of 5,5 Dimethyl 1,3 Hexadiene Reactivity

Pericyclic Reactions of 5,5-Dimethyl-1,3-hexadiene

Pericyclic reactions are a class of concerted chemical reactions wherein the transition state involves a cyclic arrangement of atoms and a corresponding cyclic array of interacting orbitals. These reactions, which include cycloadditions and electrocyclic reactions, are characterized by their high stereospecificity, which can be predicted by the Woodward-Hoffmann rules or Frontier Molecular Orbital (FMO) theory.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene (B86901) derivative. masterorganicchemistry.com The reaction is highly valued in organic synthesis for its ability to form six-membered rings with significant stereochemical control. masterorganicchemistry.com The rate and selectivity of the reaction are sensitive to the electronic nature of both the diene and the dienophile. Generally, the reaction is favored when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.comyoutube.com

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the possibility of forming two different constitutional isomers, or regioisomers, arises. masterorganicchemistry.comchemistrysteps.com The regioselectivity of the Diels-Alder reaction is governed by the electronic distribution within the reactants. The most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile. chemistrysteps.com

For this compound, the diene system itself is substituted only at the C4 position (part of the ethyl group). However, the key feature is the gem-dimethyl group at C5. This group is not directly on the diene but is adjacent to it. As an alkyl group, it has a weak electron-donating inductive effect. When reacting with an unsymmetrical dienophile, such as acrolein, two primary regioisomeric products, often referred to as "ortho" and "meta" adducts, are possible.

The prediction of the major product can be rationalized by examining the resonance structures of the diene to determine the sites of highest electron density. The alignment that matches the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile leads to the major product. masterorganicchemistry.comchemistrysteps.com

| Reactants | Possible Products | Predicted Major Product | Rationale |

|---|---|---|---|

| This compound + Acrolein | "Ortho" Adduct and "Meta" Adduct | "Ortho" Adduct | The electron-donating nature of the alkyl substituent on the diene directs the regioselectivity, favoring the alignment where the most nucleophilic carbon of the diene (C1) attacks the most electrophilic carbon of the dienophile (β-carbon of acrolein). masterorganicchemistry.comchemistrysteps.com |

Stereochemical control is another hallmark of the Diels-Alder reaction. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will yield a trans-substituted product. Furthermore, when cyclic dienes are used, or when bicyclic products are formed, there is often a preference for the endo product over the exo product due to secondary orbital interactions. For an acyclic diene like this compound, the key stereochemical consideration involves the relative orientation of substituents on the newly formed ring, which is dictated by their arrangement on the dienophile. youtube.com

Frontier Molecular Orbital (FMO) theory provides a powerful model for understanding reactivity and selectivity in pericyclic reactions. youtube.commit.edu In a normal-electron-demand Diels-Alder reaction, the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mit.eduyoutube.com The rate of the reaction is inversely proportional to the energy gap (ΔE) between these two frontier orbitals; a smaller gap leads to a faster reaction. researchgate.net

Electron-donating groups on the diene raise the energy of its HOMO, while electron-withdrawing groups on the dienophile lower the energy of its LUMO. Both effects decrease the HOMO-LUMO energy gap, thus accelerating the reaction. masterorganicchemistry.com The gem-dimethyl group in this compound, through its inductive effect, slightly raises the HOMO energy of the diene system, making it moderately reactive.

FMO theory also explains regioselectivity. The formation of the two new sigma bonds occurs through the overlap of the terminal lobes of the diene's HOMO and the dienophile's LUMO. The regioselectivity is determined by the alignment that provides the best overlap, which corresponds to matching the atoms with the largest orbital coefficients. youtube.com For a substituted diene, the terminal carbon with the larger HOMO coefficient will preferentially bond with the terminal carbon of the dienophile that has the larger LUMO coefficient. youtube.com

Lewis acids are commonly used to catalyze Diels-Alder reactions. researchgate.net They function by coordinating to the electron-withdrawing group on the dienophile, which further lowers the energy of the dienophile's LUMO. mdpi.com This coordination enhances the dienophile's electrophilicity, decreases the HOMO-LUMO energy gap, and significantly accelerates the reaction. This catalytic effect can also enhance the regioselectivity and stereoselectivity of the cycloaddition. nih.gov

For the reaction of this compound, a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) would be expected to coordinate with a carbonyl or cyano group on the dienophile. This would not only increase the reaction rate but could also amplify the preference for the "ortho" regioisomer.

| Condition | Expected Rate | Expected Regioselectivity | Mechanism of Action |

|---|---|---|---|

| Thermal (Uncatalyzed) | Moderate | Good | Standard HOMO(diene)-LUMO(dienophile) interaction. |

| Lewis Acid Catalyzed (e.g., AlCl₃) | High | Excellent | Lewis acid coordinates to the dienophile's carbonyl group, lowering its LUMO energy and increasing the difference in orbital coefficients, enhancing rate and selectivity. mdpi.com |

In the study of Diels-Alder reactions, conflicting outcomes can sometimes be reported regarding product ratios or stereoselectivity. These discrepancies can often be resolved by carefully examining the reaction conditions. Factors such as temperature, solvent, pressure, and the presence of catalysts can influence the kinetic versus thermodynamic control of the reaction. researchgate.net

For example, the endo adduct is typically the kinetic product, formed faster at lower temperatures due to stabilizing secondary orbital interactions. However, the exo adduct is often more thermodynamically stable due to reduced steric hindrance. At higher temperatures, the Diels-Alder reaction can become reversible (a retro-Diels-Alder reaction), allowing the initial kinetic product to isomerize to the more stable thermodynamic product. While there are no specific conflicting reports for this compound, any experimental investigation would need to carefully control these parameters to ensure reproducible and understandable results.

Electrocyclic Reactions and Interconversions

Electrocyclic reactions are intramolecular pericyclic processes that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic compound, or the reverse ring-opening process. libretexts.orgopenstax.org These reactions are highly stereospecific and are governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). masterorganicchemistry.com

A 1,3,5-triene system (6 π-electrons) can undergo electrocyclic ring-closure to form a cyclohexadiene. For this compound itself, a direct electrocyclic reaction is not possible as it is a 4 π-electron diene. However, it can be considered as a potential product from the ring-opening of a related cyclobutene (B1205218) derivative.

More relevantly, if this compound were part of a larger 1,3,5-triene system, its stereochemistry would be crucial in determining the product of an electrocyclic reaction. According to the Woodward-Hoffmann rules for a 6 π-electron system:

Thermal conditions induce a disrotatory ring closure (the terminal orbitals rotate in opposite directions).

Photochemical conditions induce a conrotatory ring closure (the terminal orbitals rotate in the same direction).

For example, the thermal electrocyclization of (2E,4Z,6E)-2,4,6-octatriene yields only cis-5,6-dimethyl-1,3-cyclohexadiene, demonstrating the stereospecificity of the disrotatory process. libretexts.orgopenstax.org A similar level of stereochemical control would be expected in any electrocyclic reaction involving a triene system related to this compound.

Thermal Electrocyclization Mechanisms and Stereochemistry

Electrocyclic reactions are a class of pericyclic reactions involving the intramolecular cyclization of a conjugated polyene, resulting in the formation of a cyclic compound with one fewer π-bond and one new σ-bond. libretexts.org The stereochemical outcome of these reactions is dictated by the principle of conservation of orbital symmetry, often summarized by the Woodward-Hoffmann rules. chemeurope.com

For this compound, a conjugated diene, the system consists of 4 π-electrons (a 4n system where n=1). According to the Woodward-Hoffmann rules, thermal electrocyclic reactions of 4n π-electron systems proceed through a conrotatory mechanism. wikipedia.orglibretexts.org In a conrotatory process, the terminal p-orbitals of the conjugated system rotate in the same direction (both clockwise or both counter-clockwise) to form the new σ-bond. wikipedia.orgmasterorganicchemistry.com This specific mode of rotation is required to allow for the constructive overlap of the lobes of the highest occupied molecular orbital (HOMO) in its ground state. jove.compressbooks.pub

The thermal electrocyclization of this compound leads to the formation of a cyclobutene derivative. The stereochemistry of the product is a direct consequence of the conrotatory ring closure. The substituents on the termini of the diene (a hydrogen and a methyl group at C1, and a hydrogen and a tert-butyl group at C4, implicitly) are carried along with the rotating carbons. This results in a specific relative stereochemistry of the substituents on the newly formed sp³-hybridized carbons of the cyclobutene ring. For (E)-5,5-dimethyl-1,3-hexadiene, the conrotatory closure would lead to trans-3-methyl-4-(tert-butyl)cyclobutene.

| Reaction Type | π-Electron System | Conditions | Allowed Mechanism |

| Electrocyclization | 4n (e.g., 1,3-dienes) | Thermal (Δ) | Conrotatory |

| Electrocyclization | 4n+2 (e.g., 1,3,5-trienes) | Thermal (Δ) | Disrotatory |

Photochemical Electrocyclization Processes and Orbital Symmetry Rules

When a molecule absorbs ultraviolet light, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO). libretexts.org This creates an electronically excited state where the former LUMO is now the highest occupied molecular orbital (HOMO*). libretexts.org This change in the electronic configuration alters the symmetry of the frontier orbital, leading to a reversal of the stereochemical outcome compared to the thermal reaction. chemeurope.comlibretexts.org

For this compound (a 4n π-electron system), photochemical electrocyclization proceeds via a disrotatory mechanism. wikipedia.orglibretexts.org In a disrotatory process, the terminal p-orbitals rotate in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond. wikipedia.orgfiveable.me This mode is symmetry-allowed for the excited-state HOMO* of a 4π system, enabling constructive overlap of the terminal lobes. wikipedia.org

The photochemical cyclization of (E)-5,5-dimethyl-1,3-hexadiene would, therefore, yield cis-3-methyl-4-(tert-butyl)cyclobutene, the opposite stereoisomer of the thermal product. This stark difference in stereochemical outcome between thermal and photochemical pathways is a cornerstone of the Woodward-Hoffmann rules and provides powerful evidence for the conservation of orbital symmetry in pericyclic reactions. libretexts.orgwikipedia.org

| Number of π-Electrons | Reaction Condition | Allowed Mode of Ring Closure |

| 4n | Thermal (Δ) | Conrotatory |

| 4n | Photochemical (hν) | Disrotatory |

| 4n+2 | Thermal (Δ) | Disrotatory |

| 4n+2 | Photochemical (hν) | Conrotatory |

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-electron system. wikipedia.org These reactions are classified by an order [i,j], where the numbers denote the number of atoms over which each fragment of the migrating σ-bond has moved. wikipedia.org

Theoretical and Experimental Studies ofmasterorganicchemistry.comlibretexts.org-H Shifts

A masterorganicchemistry.comlibretexts.org-H shift is not a standard or mechanistically feasible sigmatropic rearrangement. The nomenclature for sigmatropic shifts involves counting the atoms from the point of cleavage to the point of formation for each part of the molecule. A hydrogen shift is designated as a [1,j] shift, as the hydrogen atom itself is fragment "i" and has a size of 1. Therefore, a " masterorganicchemistry.comlibretexts.org-H shift" is inconsistent with established nomenclature.

More common and theoretically allowed for diene systems are wikipedia.orglibretexts.org-hydride shifts. In a wikipedia.orglibretexts.org-H shift, a hydrogen atom migrates from one terminus of a five-atom π-system to the other. libretexts.orglibretexts.org This process involves a total of 6 electrons (four π-electrons and two σ-electrons) and is thermally allowed to proceed via a suprafacial pathway, where the hydrogen atom remains on the same face of the π-system. libretexts.org While theoretically possible if the carbon chain were longer, a libretexts.orglibretexts.org-H shift is not relevant to the six-carbon skeleton of this compound. No significant theoretical or experimental studies documenting a masterorganicchemistry.comlibretexts.org-H shift in this compound have been reported.

Cope Rearrangement Analogues and Related Migrations

The Cope rearrangement is a fiveable.mefiveable.me-sigmatropic rearrangement that involves the reorganization of a 1,5-diene. wikipedia.orgnrochemistry.com The reaction proceeds through a cyclic, six-membered (chair-like or boat-like) transition state, converting one 1,5-diene into an isomeric 1,5-diene. wikipedia.org

The compound this compound is a 1,3-diene . Due to this structural characteristic, it lacks the requisite 1,5-diene framework necessary to undergo a standard Cope rearrangement. The σ-bond that would need to migrate (the C3-C4 bond in a hypothetical Cope reaction) is not positioned between two allyl fragments. Therefore, this compound itself cannot undergo a Cope rearrangement or its common variants like the oxy-Cope rearrangement. wikipedia.org While palladium complexes have been shown to catalyze Cope-like rearrangements in some acyclic dienes, these typically still require a 1,5-diene substrate. rsc.orgacs.org

Electrophilic Addition Reactions to the Conjugated Diene System

Conjugated dienes, like this compound, readily undergo electrophilic addition reactions. A key feature of these reactions is the formation of a resonance-stabilized allylic carbocation intermediate, which can be attacked by a nucleophile at two different positions, leading to a mixture of products. libretexts.orgfiveable.me

Kinetic vs. Thermodynamic Control in 1,2- and 1,4-Additions

When an electrophile, such as HBr, reacts with this compound, the initial step is the protonation of one of the double bonds to form the most stable carbocation intermediate. libretexts.orglibretexts.org Protonation at C1 yields a resonance-stabilized allylic carbocation where the positive charge is delocalized between C2 and C4.

The nucleophile (Br⁻) can then attack this intermediate at either of the electron-deficient carbons:

1,2-Addition: Attack at C2 results in the 1,2-addition product. This product is typically formed faster and is known as the kinetic product . Its rapid formation is often attributed to the proximity of the nucleophile to C2 after the initial protonation and a potentially higher positive charge density at the more substituted C2. libretexts.orgpressbooks.pub

1,4-Addition: Attack at C4 leads to the 1,4-addition product. This product is generally more stable and is referred to as the thermodynamic product . Its greater stability arises from the fact that the resulting double bond (between C2 and C3) is typically more highly substituted, following Zaitsev's rule. fiveable.melibretexts.org

The ratio of these products is highly dependent on the reaction temperature. pressbooks.pubtransformationtutoring.com

Low Temperatures (Kinetic Control): At low temperatures (e.g., ≤ 0 °C), the reaction is effectively irreversible. The major product will be the one that is formed fastest—the kinetic (1,2-addition) product—because most molecules will not have sufficient energy to overcome the activation barrier to form the thermodynamic product, nor will they have the energy to reverse the initial addition. libretexts.orgpressbooks.pub

High Temperatures (Thermodynamic Control): At higher temperatures (e.g., > 40 °C), the addition reaction becomes reversible. An equilibrium is established between the reactants, the intermediate, and the products. Under these conditions, the most stable product—the thermodynamic (1,4-addition) product—will be the major component of the final mixture. libretexts.orgpressbooks.pub

| Condition | Controlling Factor | Major Product Type | Characteristics |

|---|---|---|---|

| Low Temperature | Kinetic Control | 1,2-Addition | Forms faster (lower activation energy) |

| High Temperature | Thermodynamic Control | 1,4-Addition | More stable (equilibrium favors it) |

For this compound, the thermodynamic product (1,4-adduct) results in a trisubstituted double bond, which is more stable than the terminal, disubstituted double bond of the kinetic product (1,2-adduct).

| Product Type | Alkene Substitution | Relative Stability |

|---|---|---|

| 1,2-Adduct (Kinetic) | Disubstituted | Less Stable |

| 1,4-Adduct (Thermodynamic) | Trisubstituted | More Stable |

Stereochemical Outcomes in Addition Reactions

Role of Allylic Carbocation Intermediates and Resonance Stabilization

In the context of acid-catalyzed reactions, such as hydration, this compound can undergo protonation to form an allylic carbocation. The stability of this intermediate is crucial for the reaction pathway. The formation of a resonance-stabilized allylic carbocation is a key feature of the reactivity of conjugated dienes. Protonation can occur at different positions, leading to different carbocation intermediates. The positive charge in these intermediates is delocalized over multiple carbon atoms, which enhances their stability and influences the final product distribution, potentially leading to isomerization and skeletal rearrangements under certain catalytic conditions. scispace.com

Radical Chemistry Involving this compound

Specific studies detailing the generation of radical intermediates from this compound and their subsequent characterization using spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TMPO) were not identified in the available research. Such techniques are standard for detecting and identifying transient radical species, but their direct application to this specific diene has not been reported in the surveyed literature.

Research quantifying primary and secondary kinetic isotope effects in radical pathways involving this compound is not present in the reviewed scientific literature. These studies are essential for elucidating the rate-determining steps and transition state structures of radical reactions, but data specific to this compound is unavailable.

While electron-rich alkenes can induce photodechlorination of various substrates, specific examples and mechanistic studies involving this compound in this role are not described in the available literature.

Other Transformative Reactions

Beyond classical addition reactions, this compound participates in other notable transformations, particularly under specific catalytic conditions.

Under catalysis by agents such as solid phosphoric acid (SPA), sulfuric acid, and H-ZSM-5, this compound has been observed to undergo double bond isomerization and skeletal rearrangement. scispace.com These transformations are indicative of carbocation-mediated pathways where the molecule rearranges to form more stable isomers.

Another documented reaction is its behavior with the hydroborating agent 9-Borabicyclo[3.3.1]nonane (9-BBN). Unlike some other dienes that may undergo dihydroboration, this compound selectively undergoes monohydroboration. epdf.pub This selective reactivity highlights the influence of the sterically demanding tert-butyl group on the approach of the hydroborating agent.

Table 1: Summary of Other Transformative Reactions

| Reaction Type | Reagent/Catalyst | Product Type | Observation | Source(s) |

|---|---|---|---|---|

| Isomerization/Rearrangement | SPA, H₂SO₄, H-ZSM-5 | Isomeric Dienes | Double bond isomerization and skeletal rearrangements are observed. | scispace.com |

| Monohydroboration | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Organoborane | The diene affords a monohydroboration product. | epdf.pub |

Catalytic Oxidation and Reduction Pathways

Detailed research findings on the catalytic oxidation and reduction pathways specific to this compound are not prominently featured in the current body of scientific literature. While general principles of diene oxidation and reduction are well-established, specific catalysts, reaction conditions, and mechanistic details for this particular substrate have not been extensively investigated or reported.

Asymmetric Cyclopropanation with Transition Metal Catalysts

The asymmetric cyclopropanation of conjugated dienes is a significant transformation in organic synthesis, particularly for the production of valuable chiral molecules. However, specific studies detailing the asymmetric cyclopropanation of this compound using transition metal catalysts are conspicuously absent from the scientific literature. In contrast, the related isomer, 2,5-dimethyl-2,4-hexadiene (B125384), has been the subject of numerous studies in this area, particularly in the synthesis of chrysanthemic acid derivatives, which are precursors to pyrethroid insecticides. These studies often employ copper and rhodium catalysts with chiral ligands to achieve high levels of enantioselectivity. acs.org The mechanistic understanding derived from these systems, while potentially informative, cannot be directly extrapolated to this compound due to differences in steric and electronic properties of the isomers.

Allylic Substitution Reactions

Allylic substitution reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Despite the presence of allylic positions in this compound, dedicated mechanistic studies on its participation in such reactions are not found in the available literature. The reactivity of the allylic positions in this specific diene under various catalytic conditions remains an open area for investigation.

Multicomponent Reactions Incorporating this compound Structural Motifs

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. A thorough search of the chemical literature did not yield any specific examples of multicomponent reactions that incorporate the structural motif of this compound. While MCRs are a broad and active area of research, the application of this specific diene as a building block in such transformations has not been reported. nih.gov

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the connectivity and chemical environment of atoms.

Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for characterizing the carbon skeleton of 5,5-Dimethyl-1,3-hexadiene and its isomers. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the unambiguous identification of distinct carbon nuclei within the molecule.

The sp²-hybridized carbons of the conjugated diene system are significantly deshielded and resonate downfield (typically 110-150 ppm) compared to the sp³-hybridized carbons of the alkyl portions (typically 10-40 ppm). This is due to the greater s-character of the sp² orbitals and the anisotropic effects of the π-electron system. Conjugation itself influences the chemical shifts; the inner carbons (C3 and C4) of the diene system have different electronic environments compared to the terminal carbons (C1 and C2).

Furthermore, the bulky tert-butyl group at the C5 position exerts a distinct electronic and steric influence. The quaternary carbon (C5) and the three equivalent methyl carbons (C6, and the two attached to C5) have characteristic chemical shifts that confirm the presence of this group. By analyzing the number of signals and their respective chemical shifts, one can readily distinguish this compound from its structural isomers, such as 2,2-Dimethyl-3,5-hexadiene, which would present a completely different set of ¹³C NMR signals due to its altered connectivity and symmetry.

The following table provides predicted ¹³C NMR chemical shifts for (E)-5,5-Dimethyl-1,3-hexadiene, estimated from empirical data and additivity rules for substituted dienes.

| Carbon Atom | Hybridization | Estimated Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| C1 | sp² | ~117 | Terminal vinyl CH₂ group, shielded relative to substituted olefinic carbons. |

| C2 | sp² | ~138 | Internal diene CH, deshielded by conjugation. |

| C3 | sp² | ~129 | Internal diene CH, influenced by conjugation. |

| C4 | sp² | ~145 | Internal diene CH, deshielded due to proximity to the bulky tert-butyl group. |

| C5 | sp³ | ~33 | Quaternary carbon of the tert-butyl group. |

| C6, C7, C8 | sp³ | ~29 | Three equivalent methyl carbons of the tert-butyl group. |

While one-dimensional NMR provides static structural information, advanced two-dimensional (2D) techniques and time-resolved experiments are invaluable for monitoring reactions and detecting transient intermediates. nist.gov

2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, it would show correlations between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the connectivity of the diene backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signal for each corresponding carbon in the diene system (C1-H₂, C2-H, C3-H, C4-H).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between carbons and protons over two to three bonds. This is crucial for confirming the placement of the tert-butyl group by showing correlations from the methyl protons (on C6, C7, C8) to the quaternary C5 and the olefinic C4.

Reaction Monitoring: By acquiring a series of ¹H NMR spectra over time, the progress of a reaction involving this compound can be quantitatively monitored. nist.gov The disappearance of reactant signals and the appearance of product signals allow for the determination of reaction kinetics. This method is non-invasive and provides a detailed picture of the reaction profile, including the potential detection of short-lived intermediates that may appear and then diminish as the reaction proceeds. nist.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Diene Systems

The key diagnostic bands include:

C-H Stretching: Absorptions above 3000 cm⁻¹ are characteristic of C(sp²)-H bonds (vinylic hydrogens), while those just below 3000 cm⁻¹ correspond to C(sp³)-H bonds (aliphatic hydrogens of the tert-butyl group).

C=C Stretching: The conjugated diene system gives rise to two characteristic C=C stretching bands. These typically appear in the 1600–1680 cm⁻¹ region. Conjugation lowers the vibrational frequency compared to an isolated double bond.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 900-1000 cm⁻¹ region are often strong and can be diagnostic of the substitution pattern on the double bonds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | =C-H (sp²) | 3010 - 3095 | Medium |

| C-H Stretch | -C-H (sp³) | 2850 - 2970 | Strong |

| C=C Stretch | Conjugated Diene | 1600 - 1680 | Medium to Strong |

| C-H Bend (o.o.p.) | -CH=CH₂ | 910 - 990 | Strong |

| C-H Bend | -C(CH₃)₃ | 1365 - 1395 | Medium to Strong |

Mass Spectrometry (MS) for Fragmentation Pathway Studies and Structural Elucidation of Reaction Products

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that aids in structural elucidation.

For this compound (MW = 110.20 g/mol ), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 110. The most prominent feature in its mass spectrum is expected to be the fragmentation caused by the loss of the bulky tert-butyl group. The cleavage of the C4-C5 bond is highly favored because it results in the formation of a very stable tert-butyl cation ((CH₃)₃C⁺) and an allyl radical. However, since mass spectrometry detects charged species, the most likely major fragmentation pathway involves the formation of a stable tert-butyl cation radical, leading to a prominent peak corresponding to the loss of a propyl radical, or cleavage to form the tert-butyl cation itself. The most characteristic fragmentation is the loss of a methyl radical followed by rearrangement, or more significantly, the cleavage of the C4-C5 bond to yield a highly stable tert-butyl cation.

A key fragmentation pathway involves the cleavage of the C4-C5 bond, which would lead to the formation of a tert-butyl cation at m/z 57. Due to the high stability of this tertiary carbocation, this peak is predicted to be the base peak (the most intense peak) in the spectrum.

| m/z Value | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 110 | Molecular Ion [M]⁺• | [C₈H₁₄]⁺• | Confirms the molecular weight of the compound. |

| 95 | [M - CH₃]⁺ | [C₇H₁₁]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | Loss of a C₄H₅ radical via cleavage of the C4-C5 bond. Formation of the highly stable tert-butyl cation. Predicted to be the base peak. |

| 41 | Allyl Cation | [C₃H₅]⁺ | Further fragmentation of the hydrocarbon chain. |

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into molecular properties and reaction dynamics that are often difficult or impossible to observe directly.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of organic reactions. By solving approximations of the Schrödinger equation, DFT can be used to calculate the electronic structure, geometry, and energy of molecules, including reactants, products, and high-energy transition states.

For reactions involving this compound, such as Diels-Alder cycloadditions or electrophilic additions, DFT calculations are instrumental in elucidating the reaction mechanism. A common computational protocol involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State (TS) Search: A search is performed to locate the transition state structure on the potential energy surface that connects reactants to products. This saddle point geometry represents the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A true minimum (reactant, product) will have all real (positive) vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate, confirming it as a true transition state.

Activation Energy Calculation: The activation energy (ΔG‡ or ΔE‡) is calculated as the difference in energy between the transition state and the reactants. This value provides a quantitative measure of the reaction's kinetic feasibility. Functionals such as B3LYP and ωB97XD, often paired with basis sets like 6-31G* or larger, have been shown to provide reliable results for such cycloaddition reactions.

By comparing the activation energies of different possible pathways (e.g., concerted vs. stepwise, or endo vs. exo approaches in a Diels-Alder reaction), computational chemists can predict the most likely reaction mechanism and stereochemical outcome, guiding and rationalizing experimental observations.

Ab Initio Methods for Electronic Structure and Molecular Orbital Analysis

Ab initio quantum chemistry methods are computational techniques used to solve the electronic Schrödinger equation, providing highly accurate information about the electronic structure of molecules from first principles, without reliance on empirical parameters. For this compound, these methods are instrumental in understanding its reactivity, stability, and spectroscopic properties.

The electronic structure of this compound is characterized by its conjugated π-system, which extends over the C1 to C4 carbon atoms. Ab initio calculations, such as those employing Hartree-Fock (HF) or more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can precisely model the molecular orbitals (MOs) arising from this conjugation. The π-system of a 1,3-diene is composed of four π molecular orbitals: two bonding (π1, π2) and two anti-bonding (π3, π4).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's behavior in chemical reactions. In this compound, the HOMO is the π2 orbital, and the LUMO is the π3* orbital. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and its UV-Vis absorption spectrum. Ab initio calculations can predict the energies of these frontier orbitals with high accuracy. For instance, the ionization energy, which corresponds to the energy required to remove an electron from the HOMO, has been experimentally determined for the (E)-isomer of this compound to be 8.43 eV via photoelectron spectroscopy. nist.gov Computational methods can reproduce this value, validating the accuracy of the calculated electronic structure.

Molecular orbital analysis reveals the distribution of electron density. In this compound, the HOMO (π2) has a larger electron density on the C1 and C4 atoms, while the LUMO (π3*) has larger coefficients on the C2 and C3 atoms. This distribution is crucial for predicting the regioselectivity of reactions like electrophilic additions or cycloadditions. The presence of the electron-donating tert-butyl group at the C5 position causes a slight perturbation of the π-system's electron distribution through hyperconjugation, which can be quantified by these computational methods. bluffton.edu

Table 1: Calculated Molecular Orbital Properties for (E)-5,5-Dimethyl-1,3-hexadiene

| Property | Value | Method of Determination |

|---|---|---|

| Ionization Potential (HOMO Energy) | 8.43 eV | Experimental (PE Spectroscopy) nist.gov |

| HOMO-LUMO Gap | ~6-7 eV | Theoretical (Ab Initio Calculation) |

| HOMO (π2) Nodal Planes | 1 | Theoretical (Ab Initio Calculation) |

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide invaluable insights into its conformational flexibility and the dynamics of its chemical reactions.

The conformational landscape of this compound is primarily defined by the rotation around the C3-C4 single bond. This rotation dictates the relative orientation of the two double bonds, leading to different conformers. The two most stable planar conformations are the s-trans (antiperiplanar) and s-cis (synperiplanar) forms. The s-trans conformer is generally more stable due to reduced steric hindrance. The bulky tert-butyl group at the C5 position significantly influences the conformational equilibrium. MD simulations can map the potential energy surface associated with the C3-C4 dihedral angle, revealing the energy barriers between conformers and their relative populations at a given temperature.

To perform an MD simulation, an initial set of atomic coordinates is generated, and velocities are assigned based on a temperature distribution. mdpi.com The forces on each atom are then calculated using a force field, and Newton's equations of motion are solved numerically to propagate the system forward in time. By analyzing the trajectory of the atoms over nanoseconds or longer, one can explore the accessible conformational space. nih.gov

MD simulations are also powerful tools for studying reaction dynamics. For reactions involving this compound, such as cycloadditions or polymerizations, MD can model the entire process from reactants to products. By simulating the approach of reactants, the formation of the transition state, and the relaxation to products, researchers can understand the detailed atomic-level mechanism. This includes visualizing bond-making and bond-breaking events and determining the timescales of these processes.

Table 2: Key Conformational Parameters for this compound from MD Simulations

| Parameter | Description | Predicted Outcome |

|---|---|---|

| C2-C3-C4-C5 Dihedral Angle | Defines the s-cis vs. s-trans conformation | The s-trans conformer (dihedral ≈ 180°) is the global energy minimum. |

| Energy Barrier (s-trans to s-cis) | Rotational barrier around the C3-C4 bond | Higher than in 1,3-butadiene (B125203) due to steric hindrance from the tert-butyl group. |

Prediction of Regioselectivity and Stereoselectivity Based on Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound. researchgate.netresearchgate.net These predictions are based on analyzing the electronic structure of the reactants and the energetics of possible reaction pathways.

Regioselectivity: Regioselectivity refers to the preference for one direction of bond formation over another. In reactions like the Diels-Alder reaction or electrophilic addition, this compound can react at different positions. The outcome is largely governed by Frontier Molecular Orbital (FMO) theory.

Electrophilic Addition: An electrophile will preferentially attack the position with the highest electron density in the HOMO. For this compound, ab initio and DFT calculations show that the HOMO has the largest orbital coefficients at C1 and C4. The subsequent addition of the nucleophile to the resulting carbocation will then determine the final product.

Diels-Alder Reaction: In this [4+2] cycloaddition, the diene reacts with a dienophile. The regioselectivity is predicted by matching the largest HOMO coefficient of the diene with the largest LUMO coefficient of the dienophile (and vice-versa). The steric bulk of the tert-butyl group at C5 will also strongly disfavor any transition state where it experiences significant steric clash with the dienophile.

Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. Computational models predict stereochemical outcomes by calculating the activation energies of the different transition states leading to different stereoisomers.

Endo/Exo Selectivity (Diels-Alder): The preference for the endo or exo product in a Diels-Alder reaction is determined by a combination of secondary orbital interactions and steric effects. DFT calculations can model the transition state structures for both pathways. The pathway with the lower activation energy will be the favored one. For this compound, the large tert-butyl group can sterically disfavor the formation of certain stereoisomers.

Diastereoselectivity: In reactions that create new chiral centers, computational modeling can predict which diastereomer will be formed in excess. By comparing the energies of the diastereomeric transition states, the diastereomeric ratio (d.r.) of the products can be estimated using the Boltzmann distribution.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are commonly used to locate and optimize the geometries of transition states and calculate their energies, providing a quantitative prediction of both regioselectivity and stereoselectivity. researchgate.net

Table 3: Predicted Selectivity in a Diels-Alder Reaction with Maleic Anhydride

| Selectivity Type | Predicted Outcome | Rationale |

|---|---|---|

| Regioselectivity | Not applicable (symmetrical dienophile) | N/A |

| Stereoselectivity | Endo product is kinetically favored | Secondary orbital interactions stabilize the endo transition state, assuming steric hindrance from the tert-butyl group is not prohibitive. |

| Facial Selectivity | Attack occurs on the face opposite the tert-butyl group | Minimization of steric hindrance in the transition state. |

Polymerization Research and Applications in Materials Science

Diversity of Polymerization Pathways for 5,5-Dimethyl-1,3-hexadiene

This compound can undergo polymerization through various catalytic systems, yielding polymers with different stereochemical structures. The choice of catalyst and polymerization conditions plays a crucial role in directing the polymerization pathway and, consequently, the final properties of the polymer. For instance, different catalyst systems can favor the formation of polymers with cis-1,4, trans-1,4, 1,2, or 3,4-microstructures. The stereospecific polymerization of 1,3-dienes, including substituted butadienes like this compound, has been a significant area of research, with catalytic systems based on transition metals and lanthanides in combination with aluminoxanes being particularly effective. nih.gov

Cyclopolymerization Mechanisms and Resulting Macromolecular Architectures

Cyclopolymerization is a key polymerization pathway for non-conjugated dienes, and while this compound is a conjugated diene, related studies on non-conjugated dienes like 1,5-hexadiene (B165246) provide insights into the formation of cyclic structures within polymer chains. This process involves an intramolecular cyclization step followed by intermolecular propagation, leading to polymers containing cyclic units in the main chain.

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium halides) and an organoaluminum compound, are widely used in olefin polymerization. wikipedia.orglibretexts.org These catalysts can be heterogeneous or homogeneous and are known for their ability to produce stereoregular polymers. wikipedia.orgmdpi.com In the context of diene polymerization, Ziegler-Natta catalysts can influence the microstructure of the resulting polymer. For instance, in the copolymerization of ethylene (B1197577) with 1,5-hexadiene, Ziegler-Natta catalysts have been shown to lead to the incorporation of the diene with the formation of branches. researchgate.net The activation of these catalysts involves the reaction of the transition metal precursor with the organoaluminum cocatalyst, forming active sites that initiate and propagate the polymer chain. libretexts.org

Metallocene catalysts, a class of single-site catalysts, offer precise control over polymer architecture, including stereoregularity, molecular weight, and comonomer distribution. mdpi.comresearchgate.net These catalysts, often based on group 4 metals like zirconium or hafnium, are typically activated by a cocatalyst such as methylaluminoxane (B55162) (MAO). wikipedia.orghhu.de The structure of the metallocene ligand framework directly influences the stereochemistry of the polymerization. hhu.de For example, C2-symmetric ansa-metallocenes can induce stereoselectivity in propene polymerization. hhu.de In the copolymerization of ethylene and 1,5-hexadiene, metallocene catalysts have demonstrated a higher tendency for 1,5-hexadiene incorporation and cyclization compared to traditional Ziegler-Natta catalysts. researchgate.net This highlights their potential for creating polymers with cyclic structures from diene monomers.

Scandium-based catalysts have emerged as highly effective for the cyclopolymerization of dienes and their copolymerization with other olefins. acs.orgresearchgate.net For instance, a THF-free aminobenzyl scandium complex, when activated by a suitable cocatalyst, has been shown to be an excellent catalyst for the cyclocopolymerization of 1,5-hexadiene with styrene. acs.orgresearchgate.net This system yields polymers containing methylene-1,3-cyclopentane (MCP) units and syndiotactic styrene-styrene sequences. acs.org Furthermore, these scandium catalysts have enabled the terpolymerization of 1,5-hexadiene, styrene, and ethylene, producing novel cyclopolymers with five-membered ring units. acs.org Scandium catalysts have also been utilized in the regio- and stereoselective cyclopolymerization of functionalized α,ω-dienes, demonstrating their versatility in creating complex polymer architectures. nih.gov

Synthesis of Specific Polymer Structures (e.g., Syndiotactic Polyolefins, Poly(methylene-1,3-cyclopentane))

The polymerization of this compound and related dienes can lead to the synthesis of specific and valuable polymer structures.

Syndiotactic Polyolefins: Syndiotactic-rich polyolefins, which can be challenging to synthesize directly from their corresponding monomers, have been prepared through the hydrogenation of syndiotactic 1,2-poly(1,3-diene)s. nih.gov For example, the polymerization of 5-methyl-1,3-hexadiene (B1623778) with a CoCl₂(PⁱPrPh₂)₂/MAO catalyst system yields syndiotactic trans-1,2 poly(5-methyl-1,3-hexadiene). nih.gov Subsequent hydrogenation of this polymer produces fully saturated syndiotactic poly(5-methyl-1-hexene). nih.gov This two-step approach provides access to a range of syndiotactic polyolefins. researchgate.net

Poly(methylene-1,3-cyclopentane): The cyclopolymerization of 1,5-hexadiene using scandium-based catalysts can produce polymers containing methylene-1,3-cyclopentane (MCP) units. acs.orgresearchgate.net The composition and properties of these copolymers can be controlled by adjusting the comonomer feed ratios. acs.org

The following table summarizes the synthesis of specific polymer structures from diene monomers:

| Monomer | Catalyst System | Polymer Structure | Reference |

| 5-Methyl-1,3-hexadiene | CoCl₂(PⁱPrPh₂)₂/MAO | Syndiotactic trans-1,2 poly(5-methyl-1,3-hexadiene) | nih.gov |

| 1,5-Hexadiene and Styrene | (C₅Me₄SiMe₃)Sc(CH₂C₆H₄NMe₂-o)₂ / [Ph₃C][B(C₆F₅)₄] | Copolymer with methylene-1,3-cyclopentane (MCP) units and syndiotactic styrene-styrene sequences | acs.orgresearchgate.net |

| 1,5-Hexadiene, Styrene, and Ethylene | (C₅Me₄SiMe₃)Sc(CH₂C₆H₄NMe₂-o)₂ / [Ph₃C][B(C₆F₅)₄] | Terpolymer with methylene-1,3-cyclopentane (MCP) units, ethylene-ethylene blocks, and syndiotactic styrene-styrene sequences | acs.org |

This compound as a Building Block for Advanced Polymeric Materials

The ability to control the polymerization of this compound and related dienes opens up possibilities for creating advanced polymeric materials with tailored properties. The incorporation of the dimethyl-substituted hexadiene unit can influence the physical and chemical characteristics of the resulting polymer, such as its thermal stability, mechanical properties, and solubility.

The synthesis of block copolymers containing segments derived from dienes is one such application. For instance, stereoregular diblock copolymers based on syndiotactic poly(4-methyl-1-pentene) have been prepared using a combination of metallocene catalysis and atom transfer radical polymerization. mdpi.com This approach allows for the creation of well-defined block copolymers that can self-assemble into ordered nanostructures. mdpi.com Similarly, the development of living polymerization techniques for dienes enables the synthesis of block copolymers with precise control over their architecture. researchgate.net

The resulting polymers and copolymers find potential applications in various fields, including as elastomers, thermoplastics, and components in more complex material formulations. The specific microstructure and composition of the polymers derived from this compound will ultimately determine their suitability for particular applications.

Theoretical Frameworks and Fundamental Principles in Diene Chemistry

Application of Woodward-Hoffmann Rules to Pericyclic Reactions of 5,5-Dimethyl-1,3-hexadiene

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are governed by the Woodward-Hoffmann rules. fiveable.meprgc.ac.in These rules predict the stereochemical outcome of such reactions based on the conservation of orbital symmetry. fiveable.mewikipedia.org For this compound, these rules are critical for understanding its behavior in electrocyclic, cycloaddition, and sigmatropic reactions.

Electrocyclic Reactions: Electrocyclic reactions involve the intramolecular formation of a σ-bond between the termini of a conjugated system. msu.edu For a conjugated diene like this compound, which is a 4π-electron system, the Woodward-Hoffmann rules predict specific stereochemical pathways depending on the energy source. fiveable.mewikipedia.org

Thermal Conditions : Under heating, a 4n π-electron system undergoes a conrotatory ring closure. wikipedia.orgjove.com This means the terminal p-orbitals rotate in the same direction (both clockwise or both counter-clockwise) to form the new σ-bond.

Photochemical Conditions : Under UV irradiation, the reaction proceeds via a disrotatory mechanism, where the orbitals rotate in opposite directions. wikipedia.orgjove.com

The reverse reactions, known as electrocyclic ring-openings, also follow these rules. For instance, the thermal ring-opening of a substituted cyclobutene (B1205218) is favored due to the relief of ring strain and is stereospecifically conrotatory. msu.eduutexas.edu The photochemical ring-opening would be disrotatory. yale.edu

Cycloaddition Reactions: Cycloaddition reactions involve two or more molecules combining to form a cyclic adduct. msu.edu The Diels-Alder reaction, a [4π+2π] cycloaddition, is a hallmark reaction of conjugated dienes. msu.edu

[4π+2π] Cycloadditions (Diels-Alder Reaction) : this compound can act as the 4π component. According to the Woodward-Hoffmann rules, a thermal [4π+2π] cycloaddition is symmetry-allowed when the components approach in a suprafacial/suprafacial manner (i.e., bonding occurs on the same face of each component). wikipedia.orgimperial.ac.uk The steric hindrance caused by the 5,5-dimethyl group can influence the rate and feasibility of these reactions. stereoelectronics.org

[2π+2π] Cycloadditions : A thermal [2π+2π] cycloaddition is symmetry-forbidden for a suprafacial/suprafacial approach but is allowed photochemically. wikipedia.orgiastate.edu

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. wikipedia.orgresearchgate.net The thermolysis of a related compound, 5,5-dimethyl-1,3-cyclohexadiene, has been shown to proceed via a fiveable.me sigmatropic migration of a methyl group, followed by rapid fiveable.me hydrogen shifts. acs.org For acyclic dienes like this compound, similar rearrangements are possible.

fiveable.me Hydrogen Shifts : In a 1,3-diene system, a hydrogen atom can migrate from a saturated carbon (like C5) to the other end of the conjugated system. For a system involving 4 electrons (the π-system) and 2 electrons (the C-H σ-bond), this is a 6-electron process. Thermally, a fiveable.me sigmatropic shift is symmetry-allowed to proceed suprafacially. wikipedia.orglibretexts.org

mdpi.commdpi.com Sigmatropic Rearrangements : Reactions like the Cope and Claisen rearrangements are mdpi.commdpi.com shifts. wikipedia.orgstereoelectronics.org While a classic Cope rearrangement requires a 1,5-diene, understanding these principles is key to predicting the reactivity of more complex structures derived from this compound. libretexts.org

Table 6.1: Woodward-Hoffmann Selection Rules for Pericyclic Reactions of a 4π-Electron Diene

| Reaction Type (Electrons) | Condition | Allowed Mode |

| Electrocyclic (4π) | Thermal (Δ) | Conrotatory |

| Electrocyclic (4π) | Photochemical (hν) | Disrotatory |

| Cycloaddition ([4π+2π]) | Thermal (Δ) | Suprafacial-Suprafacial |

| Cycloaddition ([4π+2π]) | Photochemical (hν) | Suprafacial-Antarafacial |

| Sigmatropic Shift ( fiveable.me) | Thermal (Δ) | Suprafacial |

| Sigmatropic Shift ( fiveable.me) | Photochemical (hν) | Antarafacial |

Detailed Analysis of Frontier Molecular Orbital (FMO) Interactions in Reactivity

Frontier Molecular Orbital (FMO) theory provides a powerful model for explaining reactivity, particularly in pericyclic reactions, by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. fiveable.meprgc.ac.in

In a typical Diels-Alder reaction, this compound acts as the electron-rich diene. Its reactivity is controlled by the interaction of its HOMO with the LUMO of the dienophile. researchgate.netspcmc.ac.in The energy difference between the diene's HOMO and the dienophile's LUMO is a critical factor: a smaller energy gap leads to a stronger interaction, a more stable transition state, and a faster reaction. stereoelectronics.orgresearchgate.net

The substitution pattern of the diene significantly influences its FMO energies. The two methyl groups at the C5 position of this compound are alkyl groups, which are weak electron-donating groups (EDGs). EDGs raise the energy of the HOMO of the diene. stereoelectronics.orgresearchgate.net This increase in HOMO energy brings it closer to the LUMO of an electron-deficient dienophile (one with an electron-withdrawing group, EWG), thereby accelerating the reaction. researchgate.net

Conversely, if this compound were to react with an extremely electron-rich dienophile, the dominant interaction might switch to the diene's LUMO and the dienophile's HOMO, a scenario known as an inverse-electron-demand Diels-Alder reaction. mdpi.com

Table 6.2: Effect of Substituents on FMO Energies in Diels-Alder Reactions

| Reactant | Substituent Type | Effect on FMO | Consequence for Normal Demand Diels-Alder |

| Diene | Electron-Donating Group (EDG) | Raises HOMO Energy | Decreases HOMO-LUMO gap, increases reaction rate. stereoelectronics.orgresearchgate.net |

| Diene | Electron-Withdrawing Group (EWG) | Lowers HOMO Energy | Increases HOMO-LUMO gap, decreases reaction rate. |

| Dienophile | Electron-Withdrawing Group (EWG) | Lowers LUMO Energy | Decreases HOMO-LUMO gap, increases reaction rate. researchgate.net |

| Dienophile | Electron-Donating Group (EDG) | Raises LUMO Energy | Increases HOMO-LUMO gap, decreases reaction rate. |

Principles of Kinetic and Thermodynamic Control in Organic Reactions

The concept of kinetic versus thermodynamic control is crucial when a reaction can yield two or more different products via competing pathways. wikipedia.org The product distribution is determined by the reaction conditions, such as temperature. libretexts.org

Kinetic Control : At low temperatures, reactions are often irreversible. The major product formed is the one that results from the fastest reaction pathway, i.e., the one with the lowest activation energy (Ea). This product is known as the kinetic product. wikipedia.orgmasterorganicchemistry.com

Thermodynamic Control : At higher temperatures, the reverse reactions become significant, allowing an equilibrium to be established. The major product will be the most thermodynamically stable one (the one with the lowest Gibbs free energy), known as the thermodynamic product. wikipedia.orglibretexts.org

A classic example is the addition of an electrophile like a hydrogen halide (H-X) to a conjugated diene. Protonation of this compound would lead to an allylic carbocation intermediate with two resonance structures. The subsequent attack by the halide ion can occur at two different positions, leading to 1,2- and 1,4-addition products.

For instance, in the addition of HBr to 1,3-butadiene (B125203), the 1,2-adduct is the kinetic product because the activation energy for its formation is lower, while the 1,4-adduct is the more stable thermodynamic product. libretexts.org While specific experimental data for this compound was not found in the search results, the same principles apply. The steric and electronic influence of the 5,5-dimethyl group would affect the relative stabilities of the carbocation intermediates and the final products, thereby influencing the product ratios under different conditions.

Table 6.3: General Conditions for Kinetic vs. Thermodynamic Control

| Control Type | Reaction Conditions | Dominant Product Characteristics |

| Kinetic | Low temperature, short reaction time, irreversible conditions. libretexts.orgmasterorganicchemistry.com | Forms faster (lower activation energy). wikipedia.org |

| Thermodynamic | High temperature, long reaction time, reversible conditions. wikipedia.org | More stable (lower overall Gibbs free energy). libretexts.org |

Stereoelectronic Effects and Conformational Analysis in Diene Reactivity

Stereoelectronic effects are the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.org For this compound, these effects are intrinsically linked to its conformational preferences.

A conjugated diene can exist in two planar conformations: the s-trans and the s-cis conformation, referring to the arrangement around the central C2-C3 single bond. For a diene to participate in a Diels-Alder reaction, it must adopt the s-cis conformation to allow the terminal C1 and C4 atoms to be close enough to react with the dienophile. stereoelectronics.org

The 5,5-dimethyl substitution introduces a bulky tert-butyl group at one end of the diene system. This group creates significant steric strain. In the s-cis conformation, there can be a steric clash between the hydrogen on C4 and one of the methyl groups on C5. This steric hindrance can raise the energy of the s-cis conformation relative to the s-trans conformation, potentially disfavoring it. This would, in turn, decrease the effective concentration of the reactive s-cis conformer and slow down the rate of Diels-Alder reactions compared to less hindered dienes. stereoelectronics.org

These stereoelectronic effects, arising from orbital overlap considerations, dictate not only reaction rates but also stereochemical outcomes. wikipedia.org For example, the facial selectivity of a cycloaddition can be influenced by the interaction of the incoming dienophile with the sigma bonds adjacent to the π-system, an effect that is tuned by the substituents on the diene. wikipedia.org While detailed studies on this compound were not identified, the principles of stereoelectronic control are fundamental to predicting its chemical behavior. researchgate.netpitt.edu

Future Research Directions and Unresolved Challenges

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A significant hurdle in utilizing substituted dienes like 5,5-dimethyl-1,3-hexadiene is achieving high levels of selectivity (chemo-, regio-, and stereoselectivity) in catalytic transformations. The development of new catalytic systems is paramount to overcoming these challenges.

Future efforts will likely focus on transition metal catalysts—building upon existing knowledge of palladium, nickel, rhodium, and copper-based systems used for other dienes—but with ligands specifically designed to accommodate or take advantage of the steric bulk of the tert-butyl group. nih.govnih.govethz.chrsc.org For instance, catalysts that can effectively control the regioselectivity of additions to the diene system are highly sought after. The choice of catalyst can dictate whether a reaction proceeds via a 1,2- or 1,4-addition pathway, a critical factor in determining the final product structure. ethz.ch